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Compound of Interest

Compound Name: Pip5K1C-IN-1

Cat. No.: B12378734 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the development and

characterization of Pip5K1C-IN-1, also known as UNC3230. This small molecule inhibitor of

Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C) has emerged as a valuable

tool for studying the role of this lipid kinase in various cellular processes and as a potential

therapeutic agent, particularly in the context of chronic pain.

Introduction
Phosphatidylinositol-4,5-bisphosphate (PIP2) is a critical lipid second messenger involved in a

myriad of cellular functions, including signal transduction, vesicle trafficking, and actin

cytoskeleton dynamics.[1] The synthesis of PIP2 is primarily catalyzed by a family of enzymes

known as Phosphatidylinositol-4-Phosphate 5-Kinases (PIP5Ks). Among these, PIP5K1C has

garnered significant interest due to its high expression in the brain and dorsal root ganglia

(DRG) neurons and its role in regulating nociceptive signaling.[2][3] UNC3230 was identified

through a high-throughput screen as a potent and selective inhibitor of PIP5K1C, offering a

means to probe the therapeutic potential of targeting this kinase.[2][4]

Biochemical and Cellular Characterization
UNC3230 has been extensively characterized for its inhibitory activity, selectivity, and cellular

effects. The compound exhibits a potent, ATP-competitive mechanism of inhibition against

PIP5K1C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b12378734?utm_src=pdf-interest
https://www.benchchem.com/product/b12378734?utm_src=pdf-body
https://www.uniprot.org/uniprotkb/O60331/entry
https://pmc.ncbi.nlm.nih.gov/articles/PMC4074510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11089562/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4074510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4610143/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Inhibitory Activity
The inhibitory potency of UNC3230 against PIP5K1C has been determined using various

assay formats.

Parameter Value Assay Method Reference

IC50 ~41 nM
Microfluidic mobility

shift assay
[2][5]

IC50 120 nM Not specified [6]

Ki 23 nM

ATP competition

studies using mobility

shift assay

[6]

Kinase Selectivity
A critical aspect of a chemical probe's utility is its selectivity. UNC3230 has been profiled

against a panel of kinases to assess its specificity.

Target Activity/Binding Assay Method Reference

PIP5K1C Kd < 0.2 µM
Competitive binding

assay
[2][5]

PIP4K2C Kd < 0.2 µM
Competitive binding

assay
[2]

PIP5K1A
No interaction at 10

µM
Not specified [2][5]

Other Lipid Kinases

(including PI3Ks)
No inhibition Not specified [2][5]

The DiscoveRx Selectivity Profile score for UNC3230 was 0.12, on a scale from 0 to 1.0 where

a lower score indicates higher selectivity.[2]

Cellular Activity
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UNC3230 has demonstrated the ability to modulate PIP2 levels and downstream signaling

pathways in cellular contexts.

Effect Concentration Cell Type Reference

Reduces membrane

PIP2 levels by ~45%
100 nM

Dorsal Root Ganglia

(DRG) neurons
[5]

Reduces

lysophosphatidic acid-

evoked calcium

signaling

Not specified
Cultured DRG

neurons
[5]

Signaling Pathway and Mechanism of Action
UNC3230 exerts its effects by directly inhibiting the catalytic activity of PIP5K1C, thereby

reducing the production of PIP2. This has significant implications for signaling pathways that

rely on PIP2 as a substrate or a signaling molecule itself.

Caption: PIP5K1C signaling and the inhibitory action of UNC3230.

Preclinical In Vivo Studies
The therapeutic potential of UNC3230 has been investigated in preclinical models of chronic

pain.

Model Administration Effect Reference

Chronic Pain Models
Intrathecal or intra-

hindpaw injection

Attenuated thermal

and mechanical

hypersensitivity

[2][7]

Complete Freund's

Adjuvant-induced

thermal hyperalgesia

Not specified
Significantly reduced

existing hyperalgesia
[5]

Experimental Protocols
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High-Throughput Screening for PIP5K1C Inhibitors
The identification of UNC3230 was accomplished through a high-throughput screening

campaign.[2][4]

High-Throughput Screening Workflow

Kinase-focused
~5,000 compound library

Microfluidic Mobility
Shift Assay with

recombinant human PIP5K1C

Primary Screen
(single concentration)

Dose-Response Confirmation
of Hits

Identification of
UNC3230 (IC₅₀ ~41 nM)

Click to download full resolution via product page

Caption: Workflow for the high-throughput screening and identification of UNC3230.

Protocol:

A kinase-focused library of approximately 5,000 compounds was screened.[2]

The assay utilized a microfluidic mobility shift assay with recombinant human PIP5K1C and

a fluorescently labeled phosphatidylinositol 4-phosphate substrate.[4]
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The reaction progress was monitored by detecting the change in mobility between the

substrate and the product.

Initial hits were identified from a single-concentration screen.

Active compounds were then subjected to dose-response analysis to determine their IC50

values.[2]

In Vivo Administration for Pain Models
Protocol for Intrathecal Injection:

UNC3230 was prepared at a final concentration of 0.4 mM in 20% DMSO or 0.6 mM in 50%

DMSO.[2]

Intrathecal injections of 5 µL were performed in unanesthetized mice using the direct lumbar

puncture method.[2]

Conclusion
Pip5K1C-IN-1 (UNC3230) is a potent and selective small molecule inhibitor of PIP5K1C. Its

development and characterization have provided a valuable chemical tool to dissect the roles

of PIP5K1C and PIP2 signaling in health and disease. The demonstrated efficacy of UNC3230

in preclinical pain models highlights the potential of targeting PIP5K1C for the development of

novel analgesics. Further medicinal chemistry efforts to optimize the properties of this

compound, such as its aqueous solubility, are warranted to advance its potential for clinical

development.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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